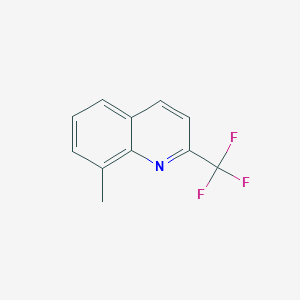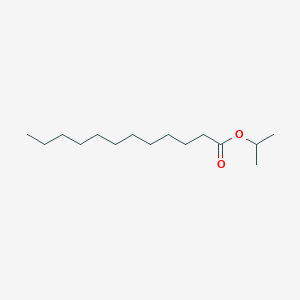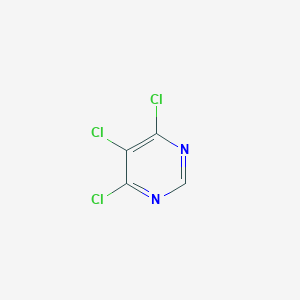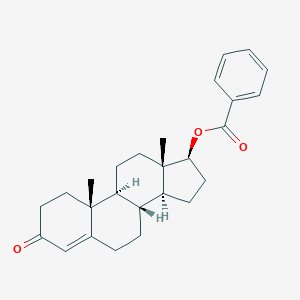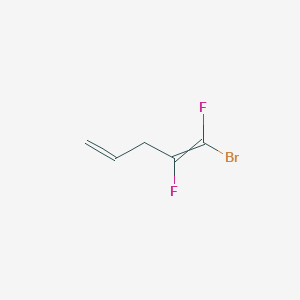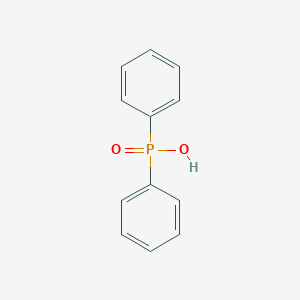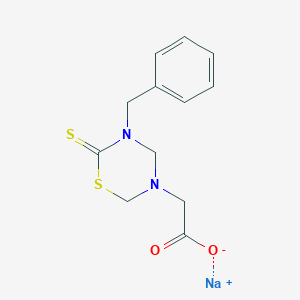![molecular formula C8H14O2 B159350 [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol CAS No. 129100-11-4](/img/structure/B159350.png)
[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol, also known as OSO, is a bicyclic spirocyclic alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol is not fully understood, but it is believed to involve the inhibition of enzymes or proteins involved in various biological processes. [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has been reported to inhibit the growth of various fungal and bacterial strains by affecting their cell wall synthesis and membrane integrity. [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has been reported to exhibit various biochemical and physiological effects, including antifungal, antibacterial, and anticancer activities. [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has also been reported to exhibit anti-inflammatory and antioxidant activities. In addition, [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has been reported to affect the central nervous system by modulating the levels of neurotransmitters, such as dopamine and serotonin.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol can also be easily modified to yield different derivatives with unique properties. However, [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments. In addition, the mechanism of action of [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol is not fully understood, which may limit its potential applications.
Direcciones Futuras
Future research on [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol could focus on the following directions:
1. Elucidating the mechanism of action of [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol to understand its biological effects better.
2. Studying the pharmacokinetics and pharmacodynamics of [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol to determine its efficacy and safety in vivo.
3. Developing new derivatives of [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol with improved solubility and bioactivity.
4. Investigating the potential applications of [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol in other fields, such as materials science and organic synthesis.
5. Exploring the use of [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol as a potential chiral building block for the synthesis of biologically active compounds.
Conclusion
[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol is a bicyclic spirocyclic alcohol that has gained significant attention in the scientific community due to its potential applications in various fields. [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol could focus on elucidating its mechanism of action, studying its pharmacokinetics and pharmacodynamics, developing new derivatives, investigating its potential applications in other fields, and exploring its use as a chiral building block.
Métodos De Síntesis
The synthesis of [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has been reported through different methods. One of the most common methods involves the reaction of 2,5-dimethylfuran with formaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to yield [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol. Another method involves the reaction of 2,5-dimethylfuran with paraformaldehyde in the presence of a catalytic amount of p-toluenesulfonic acid to yield [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol. The yield and purity of [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol can be improved by using different solvents, reaction temperatures, and reaction times.
Aplicaciones Científicas De Investigación
[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. In the pharmaceutical field, [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has been reported to exhibit antifungal, antibacterial, and anticancer activities. [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has also been studied as a potential chiral building block for the synthesis of biologically active compounds. In the materials science field, [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has been used as a monomer for the synthesis of spirocyclic polymers, which exhibit unique optical and electronic properties. In the organic synthesis field, [(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol has been used as a reagent for the synthesis of various organic compounds, such as spirocyclic ketones and lactones.
Propiedades
Número CAS |
129100-11-4 |
|---|---|
Nombre del producto |
[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol |
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.2 g/mol |
Nombre IUPAC |
[(2S)-1-oxaspiro[2.5]octan-2-yl]methanol |
InChI |
InChI=1S/C8H14O2/c9-6-7-8(10-7)4-2-1-3-5-8/h7,9H,1-6H2/t7-/m0/s1 |
Clave InChI |
JUNOMBRVJHPWRG-ZETCQYMHSA-N |
SMILES isomérico |
C1CCC2(CC1)[C@@H](O2)CO |
SMILES |
C1CCC2(CC1)C(O2)CO |
SMILES canónico |
C1CCC2(CC1)C(O2)CO |
Sinónimos |
1-Oxaspiro[2.5]octane-2-methanol, (2S)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-7-amine](/img/structure/B159269.png)
![bis[(3,4-Epoxy-6-methylcyclohexyl)methyl] adipate](/img/structure/B159271.png)
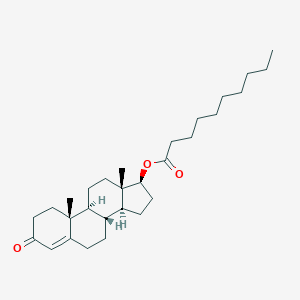
![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)

